
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester is an organic compound with a unique structure that includes a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester typically involves the reaction of cyclopentene derivatives with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug precursor or active pharmaceutical ingredient.
Industry: In industrial applications, it can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, 2-cyclopenten-1-yl-, 1,1-dimethylethyl ester: This compound has a similar cyclopentene ring structure but differs in the ester group attached.
Carbamic acid, [(acetylamino)methyl]-2-cyclopenten-1-yl-,1,1-dimethylethyl ester: Another related compound with an acetylamino group, which may confer different chemical properties.
Uniqueness
Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester stands out due to its specific ester group and the resulting chemical properties
Properties
CAS No. |
142819-51-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl N-(cyclopent-2-en-1-ylmethyl)carbamate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)9-6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3,(H,9,10) |
InChI Key |
PMLIVXSASCBXBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


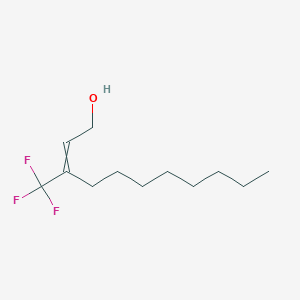
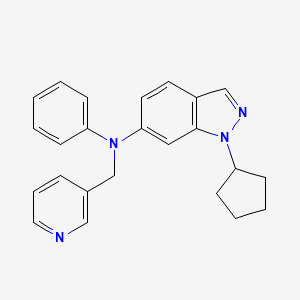
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
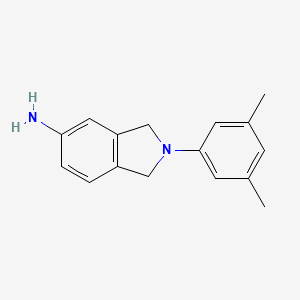

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
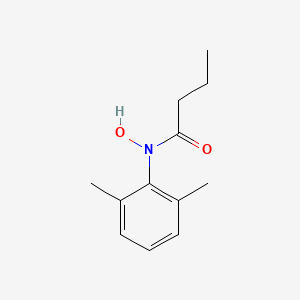
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
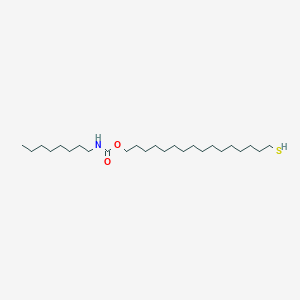
![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
